Fmoc-D-Ala(2-Anth)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

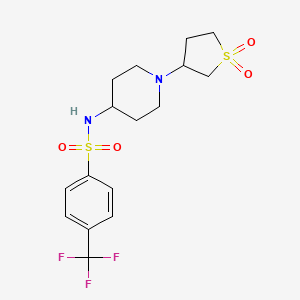

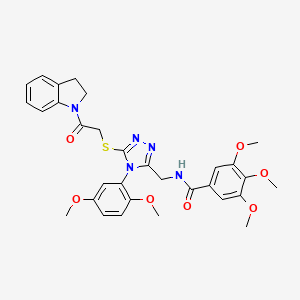

Fmoc-D-Ala(2-Anth)-OH is a useful research compound. Its molecular formula is C32H25NO4 and its molecular weight is 487.555. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Peptide Synthesis and Structural Analysis

Fmoc-D-Ala(2-Anth)-OH plays a crucial role in peptide synthesis, particularly in solid-phase synthesis where the Fmoc group serves as a temporary protection for amino groups. Larsen et al. (1993) detailed how Fmoc protection aids in the stepwise construction of peptides on solid supports, emphasizing its utility in studying peptide secondary structures (Larsen et al., 1993). Similarly, the optimization of solid-phase synthesis for specific peptides using Fmoc protection was explored by Solé and Bárány (1992), demonstrating the method's efficacy in handling complex peptide sequences (Solé & Bárány, 1992).

Bio-inspired Materials

Research has also explored the self-assembly properties of Fmoc-conjugated peptides for creating bio-inspired materials. Eckes et al. (2014) found that Fmoc-conjugated alanine-lactic acid sequences can self-assemble into nanostructures without the need for β-sheet formations, a fundamental insight for designing new biomaterials (Eckes et al., 2014). Additionally, Tao et al. (2016) reviewed the broad applications of Fmoc-modified amino acids and peptides in various fields, from cell cultivation to therapeutic uses, highlighting their potential in functional material fabrication (Tao et al., 2016).

Advanced Analytical Techniques

The role of this compound derivatives in enhancing analytical methodologies is also significant. For instance, the application in affinity capillary electrophoresis for estimating binding parameters demonstrates the versatility of Fmoc-protected peptides in biochemical analyses (Azad et al., 2004).

Nanotechnology and Hydrogels

In the field of nanotechnology, Fmoc-protected peptides have been utilized to create smart hydrogels and functional nanomaterials. Roy and Banerjee (2011) reported the formation of stable and transparent hydrogels from N-terminally Fmoc-protected amino acids, which facilitated the preparation of fluorescent silver nanoclusters, showcasing the integration of peptide-based materials with nanotechnology (Roy & Banerjee, 2011).

Direcciones Futuras

Mecanismo De Acción

Mode of Action

Fmoc-D-Ala(2-Anth)-OH is a Fmoc-protected amino acid derivative. The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group used in peptide synthesis. The Fmoc group is removed during the peptide synthesis process, allowing the amino acid to participate in peptide bond formation .

The self-assembly of Fmoc protected single amino acids has attracted great interest due to their ease of synthesis and applications as functional materials . The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, solvent variation can control the morphologies resulting from the self-assembly of Fmoc modified aliphatic single amino acids . This suggests that the action, efficacy, and stability of this compound can be tuned by controlling environmental parameters.

Propiedades

IUPAC Name |

(2R)-3-anthracen-2-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25NO4/c34-31(35)30(16-20-13-14-23-17-21-7-1-2-8-22(21)18-24(23)15-20)33-32(36)37-19-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h1-15,17-18,29-30H,16,19H2,(H,33,36)(H,34,35)/t30-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQGAAWWCDXJIK-SSEXGKCCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-indol-3-yl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B2700041.png)

![(5Z)-5-[(2-methoxyphenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2700042.png)

![1-(2-METHOXYPHENYL)-4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBONYL}PIPERAZINE](/img/structure/B2700044.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700050.png)

![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-chlorophenyl)acetamide](/img/structure/B2700052.png)

![4-(dimethylsulfamoyl)-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B2700054.png)

![N-[(furan-2-yl)methyl]-3-{5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2700056.png)

![N-[(oxolan-2-yl)methyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2700058.png)

![4-(diethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B2700059.png)